

A Technical Guide to Benzyloxycarbonyl-PEG4-Acid: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzyloxy carbonyl-PEG4-Acid*

Cat. No.: *B13729355*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyloxycarbonyl-PEG4-Acid is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and proteomics.^{[1][2]} This linker contains a carboxylic acid group and a benzyloxycarbonyl (Cbz or Z) protected amine functionality, connected by a discrete four-unit polyethylene glycol (PEG) chain. The PEG spacer enhances aqueous solubility and reduces steric hindrance, while the terminal functional groups allow for the covalent attachment to various molecules.^[1]

The carboxylic acid moiety can be activated to react with primary amines, forming stable amide bonds.^{[3][4]} The Cbz group serves as a robust protecting group for an amine, which can be selectively removed under mild conditions through hydrogenolysis.^{[3][4]} This orthogonal reactivity makes Benzyloxycarbonyl-PEG4-Acid a versatile tool for the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs) and PROTACs.

Core Properties

The fundamental properties of Benzyloxycarbonyl-PEG4-Acid are summarized in the table below.

Property	Value	Reference
Chemical Formula	$C_{19}H_{28}O_8$	[3] [5]
Molecular Weight	384.4 g/mol	[3] [5]
CAS Number	2250278-48-7	[3] [5]
Appearance	Varies (typically a solid or oil)	
Purity	$\geq 95\%$ (typical)	[3]
Storage	-20°C, desiccated	[3]

Experimental Protocols

The utility of Benzyloxycarbonyl-PEG4-Acid is defined by two primary reaction types: the conjugation of its carboxylic acid to an amine-containing molecule and the subsequent deprotection of the Cbz group to reveal a primary amine.

Amide Bond Formation via Carboxylic Acid Activation

This protocol describes the conjugation of Benzyloxycarbonyl-PEG4-Acid to a molecule containing a primary amine ($R-NH_2$) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as activating agents.

Materials:

- Benzyloxycarbonyl-PEG4-Acid
- Amine-containing molecule ($R-NH_2$)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
- DIPEA (N,N-Diisopropylethylamine)

- Reaction vessel and magnetic stirrer
- Inert atmosphere (Nitrogen or Argon)

Procedure:

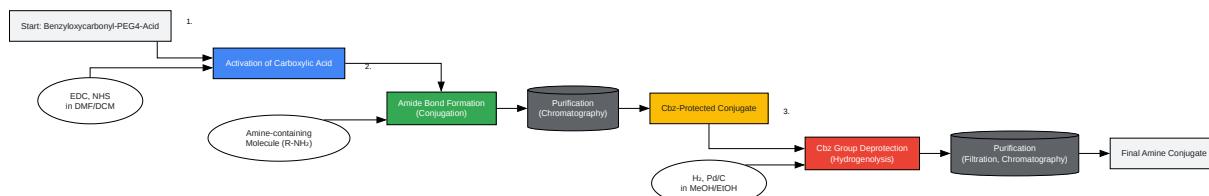
- Dissolution: In a clean, dry reaction vessel under an inert atmosphere, dissolve Benzyloxycarbonyl-PEG4-Acid (1 equivalent) in anhydrous DMF or DCM.
- Activation: To the stirred solution, add NHS (1.2 equivalents) followed by EDC (1.2 equivalents). Let the reaction proceed at room temperature for 1-2 hours to form the NHS-activated ester. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Conjugation: In a separate vessel, dissolve the amine-containing molecule ($R-NH_2$) (1 to 1.1 equivalents) in anhydrous DMF or DCM.
- Reaction: Slowly add the solution of $R-NH_2$ to the activated Benzyloxycarbonyl-PEG4-Acid solution. Add DIPEA (2 equivalents) to the reaction mixture to act as a base.
- Incubation: Allow the reaction to stir at room temperature for 4 to 24 hours. Monitor the reaction for the consumption of the starting materials and the formation of the product by TLC or LC-MS.
- Work-up and Purification: Upon completion, the reaction mixture can be concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC) to yield the purified Cbz-protected conjugate.

Deprotection of the Benzyloxycarbonyl (Cbz) Group

This protocol outlines the removal of the Cbz protecting group via catalytic hydrogenolysis to yield a free primary amine.

Materials:

- Cbz-protected conjugate


- Palladium on carbon (Pd/C, 10% w/w)
- Methanol (MeOH) or Ethanol (EtOH)
- Hydrogen source (H₂ gas balloon or a hydrogenation apparatus)
- Celite®

Procedure:

- **Dissolution:** Dissolve the Cbz-protected conjugate (1 equivalent) in methanol or ethanol in a flask suitable for hydrogenation.
- **Catalyst Addition:** Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol% of the substrate) to the solution.
- **Hydrogenation:** Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
- **Reaction:** Stir the mixture vigorously at room temperature under a hydrogen atmosphere. The reaction progress can be monitored by TLC or LC-MS for the disappearance of the starting material. Reaction times can vary from 1 to 24 hours.
- **Filtration:** Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent (MeOH or EtOH) to ensure complete recovery of the product.
- **Isolation:** Concentrate the filtrate under reduced pressure to obtain the deprotected amine conjugate. Further purification can be performed by chromatography or crystallization if necessary.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the use of Benzyloxycarbonyl-PEG4-Acid in bioconjugation.

[Click to download full resolution via product page](#)

Caption: A representative workflow for bioconjugation using Benzyloxycarbonyl-PEG4-Acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzyloxy carbonyl-PEG-acid | AxisPharm [axispharm.com]
- 2. CBZ-NH-PEG4-COOH | CAS:756526-00-8 | Biopharma PEG [biochempeg.com]
- 3. Benzyloxy carbonyl-PEG4-Acid, 2250278-48-7 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Benzyloxy carbonyl-PEG4-Acid | AxisPharm [axispharm.com]
- To cite this document: BenchChem. [A Technical Guide to Benzyloxycarbonyl-PEG4-Acid: Properties, Applications, and Experimental Protocols]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13729355#benzyloxycarbonyl-peg4-acid-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com